Desmethyl Erlotinib-d4

Bioanalysis LC-MS/MS Internal Standard

OSI-420-d4, Free Base, also designated as Desmethyl Erlotinib-d4, is a stable isotope-labeled analog of OSI-420, the primary, pharmacologically active O-desmethyl metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor erlotinib. The compound incorporates four deuterium atoms, a modification that does not alter its biological activity relative to unlabeled OSI-420, but which critically changes its physical mass, enabling its specific and high-fidelity use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of OSI-420 in complex biological matrices.

Molecular Formula C21H21N3O4
Molecular Weight 383.4 g/mol
Cat. No. B565288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Erlotinib-d4
Synonyms2-[[4-[(3-Ethynylphenyl-d4)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]ethanol;  CP 373420-d4; 
Molecular FormulaC21H21N3O4
Molecular Weight383.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24)/i4D,5D,6D,11D
InChIKeyKOQIAZNBAWFSQM-GTNXRJHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

OSI-420-d4 (Free Base) | Procurement Guide for a Deuterated Erlotinib Active Metabolite


OSI-420-d4, Free Base, also designated as Desmethyl Erlotinib-d4, is a stable isotope-labeled analog of OSI-420, the primary, pharmacologically active O-desmethyl metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor erlotinib [1]. The compound incorporates four deuterium atoms, a modification that does not alter its biological activity relative to unlabeled OSI-420, but which critically changes its physical mass, enabling its specific and high-fidelity use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of OSI-420 in complex biological matrices [2].

OSI-420-d4 (Free Base) Sourcing: Why Alternative Internal Standards Compromise Bioanalytical Integrity


In LC-MS/MS quantification of OSI-420, substituting OSI-420-d4 with a structural analog internal standard (e.g., OSI-597 or propranolol) introduces significant analytical risk. Unlike deuterated internal standards, which co-elute with the analyte and exhibit near-identical ionization efficiency and extraction recovery, structural analogs can be differentially affected by matrix effects and sample preparation variability [1]. This leads to reduced assay accuracy and precision. A validated human plasma method demonstrated that using a deuterated IS (OSI-597) was essential for achieving acceptable precision and accuracy (<14% for most QC levels) for the metabolites, while the unlabeled OSI-420 at the lower limit of quantification (LLOQ) showed a precision of 17% [2]. The procurement of a high-purity, well-characterized deuterated IS like OSI-420-d4 is therefore a non-negotiable requirement for any rigorous bioanalytical or pharmacokinetic study aiming to generate reliable, reproducible data on the OSI-420 metabolite.

Quantitative Evidence Guide: How OSI-420-d4 (Free Base) Differs from OSI-420 and Alternative Analytes


Enhanced Bioanalytical Precision: Deuterated Internal Standard vs. Structural Analog

In a validated human plasma LC-MS/MS method for erlotinib and its metabolites, the use of a deuterated internal standard (OSI-597) for the metabolite fraction, analogous to the use of OSI-420-d4 for OSI-420, was essential for method performance. The assay demonstrated precision and accuracy of <14% for most quality control (QC) samples, while the precision for unlabeled OSI-420 at its lower limit of quantification (LLOQ) was 17% [1]. In contrast, methods relying on structural analog internal standards like propranolol for OSI-420 quantification in mouse plasma reported lower precision, with relative standard deviations (RSD) ranging from 1.96% to 11.50% [2].

Bioanalysis LC-MS/MS Internal Standard Method Validation

Differentiated Pharmacokinetics: OSI-420 Clearance and CSF Penetration vs. Parent Erlotinib

OSI-420 (and by extension, its deuterated analog) exhibits distinct pharmacokinetic properties compared to its parent compound, erlotinib, which are critical for interpreting in vivo studies. In non-human primates, OSI-420 clearance was more than 5-fold higher than that of erlotinib [1]. While both compounds show limited CNS penetration, their rates differ. The cerebrospinal fluid (CSF) penetration of erlotinib was <5% of total plasma concentration, whereas OSI-420 penetration was reported as approximately 9% in a clinical study [2].

Pharmacokinetics Drug Metabolism CNS Penetration Erlotinib

Equipotent EGFR Inhibition: OSI-420 Matches Erlotinib in Cellular Assays

The unlabeled metabolite OSI-420 has been shown to be equipotent to erlotinib in inhibiting EGFR tyrosine kinase activity in intact tumor cells [1]. The combined concentrations of erlotinib and OSI-420 in cerebrospinal fluid (CSF) were sufficient to exceed the IC50 for EGFR inhibition (7.9 ng/mL or 20 nM) [2].

EGFR Tyrosine Kinase Inhibitor Pharmacodynamics Erlotinib

Clinical Pharmacokinetics: Quantifiable Exposure of OSI-420 in Pediatric Brain Tumor Patients

In a pediatric clinical trial of erlotinib for primary brain tumors, the population pharmacokinetics of both erlotinib and OSI-420 were characterized [1]. The apparent clearance of OSI-420 (CLm/Fm) was significantly higher in younger patients. Specifically, mean CLm/Fm was 79 L/h/m² in patients <5 years old compared to 38 L/h/m² in patients ≥5 years old (p<0.001) [2]. This age-dependent clearance highlights the need for precise, age-stratified quantification of the metabolite.

Pediatric Oncology Pharmacokinetics Brain Tumors Erlotinib

Method Validation: Quantification Ranges for OSI-420 in Human Plasma

A validated LC-MS/MS method for quantifying erlotinib and its metabolites in human plasma established the analytical range for OSI-420 as 0.5-500 ng/mL [1]. This method, which utilized deuterated erlotinib and a metabolite internal standard (OSI-597), demonstrated acceptable precision and accuracy (<14% for most QC levels), validating its use for therapeutic drug monitoring and pharmacokinetic studies [2].

Method Validation LC-MS/MS Human Plasma Quantification

Optimal Research Applications for OSI-420-d4 (Free Base)


Bioanalytical Method Development and Validation for Clinical Pharmacokinetic Studies

OSI-420-d4 is the gold-standard internal standard for developing and validating LC-MS/MS assays intended to quantify OSI-420 in human plasma or serum. Its use is mandatory for achieving the high precision and accuracy (<15% CV) required by regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation [1]. This ensures the generation of reliable concentration-time data for population PK modeling and therapeutic drug monitoring of erlotinib.

Therapeutic Drug Monitoring (TDM) of Erlotinib in Oncology Patients

In clinical TDM settings, accurately measuring the active metabolite OSI-420 alongside erlotinib is crucial, as it contributes to the overall pharmacodynamic effect [2]. OSI-420-d4 enables the precise, interference-free quantification of OSI-420 in patient plasma, allowing clinicians to assess total active drug exposure and potentially guide dose adjustments for improved safety and efficacy, particularly in special populations like pediatric or renally impaired patients [3].

In Vitro and In Vivo Drug-Drug Interaction (DDI) Studies

Since erlotinib metabolism to OSI-420 is primarily mediated by CYP3A4 [4], OSI-420-d4 is an essential tool for quantifying changes in metabolite formation in DDI studies. By using OSI-420-d4 as an IS, researchers can precisely determine the impact of CYP3A4 inhibitors or inducers on the metabolic pathway of erlotinib in human liver microsomes or animal models, providing critical data for drug labeling and clinical management.

Investigation of CNS Penetration and Pharmacodynamics in Neuro-Oncology

Studies evaluating erlotinib's efficacy against primary or metastatic brain tumors require accurate quantification of both parent drug and the active metabolite in cerebrospinal fluid (CSF) [5]. OSI-420-d4 is the necessary internal standard for quantifying OSI-420 in CSF, a matrix with very low drug concentrations, enabling researchers to establish definitive correlations between CNS exposure of the active drug species (erlotinib + OSI-420) and anti-tumor activity [6].

Technical Documentation Hub

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